molecular formula C19H21NO6S B2910469 Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate CAS No. 349402-52-4

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate

Cat. No. B2910469
CAS RN: 349402-52-4
M. Wt: 391.44
InChI Key: MABLBLXCAOYROQ-UHFFFAOYSA-N
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Description

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate (MTPAM) is an organic compound that has been used in various scientific applications. It is a white crystalline solid with a molecular weight of 438.4 g/mol and a melting point of 126–128°C. MTPAM is highly soluble in water and other polar solvents, making it a useful reagent for a variety of lab experiments.

Scientific Research Applications

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as esters and amides, and in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals, including antimalarials, antibiotics, and anti-cancer agents.

Mechanism Of Action

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate is believed to act as an acid catalyst in certain reactions. It is believed to act by protonating the substrate, which increases the electrophilicity of the substrate and facilitates the reaction.
Biochemical and Physiological Effects
Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial species, such as Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of certain fungi, such as Candida albicans.

Advantages And Limitations For Lab Experiments

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate is a useful reagent for a variety of lab experiments due to its high solubility in polar solvents. It is also a relatively inexpensive reagent, making it an attractive option for researchers on a budget. However, it is important to note that Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate is a strong acid and can be hazardous if not handled with care.

Future Directions

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate has a wide range of potential applications, including in the synthesis of polymers, pharmaceuticals, and other organic compounds. Further research is needed to explore the potential of Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate as a catalyst for other reactions, as well as its potential biochemical and physiological effects. Additionally, research is needed to develop safer and more efficient methods for the synthesis of Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate. Finally, research is needed to explore the potential of Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate as a therapeutic agent.

Synthesis Methods

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate can be synthesized from a variety of starting materials. The most common synthesis route involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride and 3-methoxycarbonylbenzoic acid in the presence of a suitable base such as triethylamine. This reaction yields Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate as the primary product, with a yield of up to 95%.

properties

IUPAC Name

dimethyl 5-[(2,4,6-trimethylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-11-6-12(2)17(13(3)7-11)27(23,24)20-16-9-14(18(21)25-4)8-15(10-16)19(22)26-5/h6-10,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABLBLXCAOYROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate

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